molecular formula C13H11BrO B12443371 (3'-Bromo-[1,1'-biphenyl]-4-yl)methanol

(3'-Bromo-[1,1'-biphenyl]-4-yl)methanol

Katalognummer: B12443371
Molekulargewicht: 263.13 g/mol
InChI-Schlüssel: GQUVUJWLEMABGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3’-Bromo-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 3’ position and a hydroxymethyl group at the 4’ position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Bromo-[1,1’-biphenyl]-4-yl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-bromo-1,1’-biphenyl is reacted with formaldehyde in the presence of a Grignard reagent, such as phenylmagnesium bromide, to yield the desired product . The reaction is typically carried out in anhydrous ether under inert conditions to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production methods for (3’-Bromo-[1,1’-biphenyl]-4-yl)methanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Grignard reaction or other suitable synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3’-Bromo-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the bromine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: (3’-Bromo-[1,1’-biphenyl]-4-yl)carboxylic acid.

    Reduction: (1,1’-Biphenyl)-4-ylmethanol.

    Substitution: (3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol.

Wissenschaftliche Forschungsanwendungen

(3’-Bromo-[1,1’-biphenyl]-4-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3’-Bromo-[1,1’-biphenyl]-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and hydroxymethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-1,1’-biphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    4-Hydroxy-1,1’-biphenyl:

    3-Methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a bromine atom, leading to different chemical properties.

Eigenschaften

Molekularformel

C13H11BrO

Molekulargewicht

263.13 g/mol

IUPAC-Name

[4-(3-bromophenyl)phenyl]methanol

InChI

InChI=1S/C13H11BrO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2

InChI-Schlüssel

GQUVUJWLEMABGD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.